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molecular formula C5H10O3S B3425296 3-Buten-1-ol, 1-methanesulfonate CAS No. 40671-34-9

3-Buten-1-ol, 1-methanesulfonate

Cat. No. B3425296
M. Wt: 150.20 g/mol
InChI Key: GOCDQBNHYFYQAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09296947B2

Procedure details

A four-necked flask (11) was charged with 3-buten-1-ol (72 g), dry tetrahydrofuran (400 ml), and methanesulfonyl chloride (126 g), and the mixture was subjected to a nitrogen stream. After sufficiently cooling the flask with ice water, triethylamine (111 g) was slowly added dropwise to the flask from a dropping funnel After the dropwise addition, the mixture was stirred for about 30 minutes while cooling the flask with ice water, and then stirred at room temperature for about 4 hours. After completion of the reaction, 100 ml of tetrahydrofuran was added to the mixture, and salts (triethylamine hydrochloride) produced by the reaction were filtered off Most of the tetrahydrofuran was evaporated from the filtrate using an evaporator. After the addition of 200 ml of diethyl ether to the residue, the mixture was sequentially washed with 5% hydrochloric acid, a saturated sodium bicarbonate aqueous solution, and a saturated sodium chloride solution, and dried over anhydrous magnesium sulfate, and magnesium sulfate was filtered off Diethyl ether was evaporated from the filtrate using an evaporator to obtain 126 g of 4-methanesulfonyloxy-1-butene (hereinafter referred to as “mesylate”) as a yellowish brown oil (yield: 84%).
[Compound]
Name
( 11 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
72 g
Type
reactant
Reaction Step One
Quantity
126 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
111 g
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:5])[CH2:2][CH:3]=[CH2:4].[CH3:6][S:7](Cl)(=[O:9])=[O:8].Cl.C(N(CC)CC)C>O1CCCC1.C(N(CC)CC)C>[CH3:6][S:7]([O:5][CH2:1][CH2:2][CH:3]=[CH2:4])(=[O:9])=[O:8] |f:2.3|

Inputs

Step One
Name
( 11 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
72 g
Type
reactant
Smiles
C(CC=C)O
Name
Quantity
126 g
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
400 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
111 g
Type
solvent
Smiles
C(C)N(CC)CC
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.C(C)N(CC)CC
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for about 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was slowly added dropwise to the flask from a dropping funnel
ADDITION
Type
ADDITION
Details
After the dropwise addition
STIRRING
Type
STIRRING
Details
stirred at room temperature for about 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
produced by the reaction
FILTRATION
Type
FILTRATION
Details
were filtered off Most of the tetrahydrofuran
CUSTOM
Type
CUSTOM
Details
was evaporated from the filtrate
CUSTOM
Type
CUSTOM
Details
an evaporator
ADDITION
Type
ADDITION
Details
After the addition of 200 ml of diethyl ether to the residue
WASH
Type
WASH
Details
the mixture was sequentially washed with 5% hydrochloric acid
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated sodium bicarbonate aqueous solution, and a saturated sodium chloride solution, and dried over anhydrous magnesium sulfate, and magnesium sulfate
FILTRATION
Type
FILTRATION
Details
was filtered off Diethyl ether
CUSTOM
Type
CUSTOM
Details
was evaporated from the filtrate
CUSTOM
Type
CUSTOM
Details
an evaporator

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CS(=O)(=O)OCCC=C
Measurements
Type Value Analysis
AMOUNT: MASS 126 g
YIELD: CALCULATEDPERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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